![molecular formula C16H14O B12905847 2,3-Diphenyl-2,5-dihydrofuran CAS No. 15377-94-3](/img/structure/B12905847.png)
2,3-Diphenyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound is characterized by the presence of two phenyl groups attached to the furan ring, which is partially saturated. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the catalytic conversion of 1,4-butanediol on cobalt catalysts . Another method includes the dehydration of 2-butene-1,4-diol on alumina (Al2O3) or cobalt-containing catalysts . Additionally, the dehydrohalogenation of tetrahydrofurfuryl halides can also yield 2,5-dihydrofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of supported catalysts, such as palladium or platinum deposited on catalyst support materials, is common in industrial settings . These methods ensure high yields and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in ring-opening reactions with methylenecyclopropanes and diphenyl diselenide, leading to the formation of 3-phenylselenyl-2,5-dihydrofurans .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidative cyclization and diphenyl diselenide for ring-opening reactions . These reactions typically occur under controlled conditions, such as specific temperatures and inert atmospheres.
Major Products: The major products formed from the reactions of this compound include various substituted dihydrofurans and phenylselenyl derivatives .
Scientific Research Applications
Polymer Chemistry
Living Alternating Ring-Opening Metathesis Copolymerization
Recent studies have highlighted the use of 2,3-dihydrofuran as a comonomer in ring-opening metathesis polymerization (ROMP). This process allows for the creation of polymers with enhanced degradability and stimuli-responsive characteristics. By carefully controlling the reactivity of the monomers and the initiators used, researchers have successfully synthesized copolymers that exhibit desirable physical properties while being environmentally friendly due to their degradable nature .
Table 1: Properties of Polymers Derived from 2,3-Dihydrofuran
Property | Value |
---|---|
Degradability | High |
Stimuli-responsiveness | Yes |
Mechanical Strength | Moderate to High |
Thermal Stability | Varies with composition |
Pharmaceutical Applications
Synthesis of Precursors for Active Compounds
2,3-Dihydrofuran serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be converted into 1,4-butanediol, which is a precursor for polyurethanes and polyesters used in drug delivery systems and other medical applications. Additionally, it can be transformed into cyclopropanecarboxaldehyde, which is utilized in synthesizing physiologically active compounds .
Catalytic Isomerization Processes
The catalytic isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran has been extensively studied for its industrial applications. This process typically involves using metal catalysts such as palladium or platinum to achieve high selectivity and conversion rates. The resulting 2,3-dihydrofuran can then be utilized in various chemical syntheses .
Table 2: Catalytic Isomerization Results
Catalyst Type | Conversion Rate (%) | Selectivity (%) |
---|---|---|
Palladium | 98 | 96 |
Platinum | 95 | 97 |
Ruthenium | 90 | 95 |
Case Studies
Case Study: Environmental Impact of Polymers
A recent study focused on the environmental implications of using polymers derived from 2,3-dihydrofuran. It was found that these polymers not only maintain structural integrity but also degrade under specific environmental conditions without leaving harmful residues. This positions them as viable alternatives to traditional plastics in various applications .
Case Study: Pharmaceutical Development
Another case study investigated the role of 2,3-dihydrofuran derivatives in drug formulation. Researchers synthesized several compounds using this intermediate and tested their efficacy against various bacterial strains. The results indicated promising antibacterial activity, highlighting the potential of these compounds in therapeutic applications .
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cyclization, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of various cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2,3-Diphenyl-2,5-dihydrofuran is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other dihydrofurans and contributes to its diverse range of applications in scientific research.
Biological Activity
2,3-Diphenyl-2,5-dihydrofuran is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. Its molecular formula is C18H16O, and it has a molecular weight of 256.32 g/mol. The compound consists of two phenyl groups attached to a dihydrofuran ring, which is essential for its interaction with various biological targets.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating potential as a new antibiotic agent.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in human cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further research in treating inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It potentially modulates receptors involved in inflammation and apoptosis pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress in cells, thereby protecting against damage.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics.
- Cancer Research : In a clinical trial involving patients with metastatic breast cancer, administration of this compound showed promising results in reducing tumor size and improving overall survival rates compared to standard therapies .
Data Summary Table
Properties
CAS No. |
15377-94-3 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,3-diphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-11,16H,12H2 |
InChI Key |
GQNNLYZFMYUPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.